Ethyl 3-bromopyridazine-4-carboxylate CAS number and properties
Ethyl 3-bromopyridazine-4-carboxylate CAS number and properties
An In-Depth Technical Guide to Ethyl 3-bromopyridine-4-carboxylate
Executive Summary: This guide provides a comprehensive technical overview of Ethyl 3-bromopyridine-4-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, and characteristic reactivity, with a focus on its application in the development of novel therapeutic agents. Authored for researchers, scientists, and drug development professionals, this paper offers field-proven insights into experimental choices, detailed protocols for key chemical transformations, and critical safety and handling information. The versatile reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable scaffold for introducing the pyridine moiety into complex molecular architectures.
Introduction to a Versatile Heterocyclic Intermediate
Ethyl 3-bromopyridine-4-carboxylate is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a pyridine ring functionalized with a reactive bromine atom at the 3-position and an ethyl ester group at the 4-position, provides two distinct handles for chemical modification.[1] The pyridine motif is a ubiquitous feature in a vast number of pharmaceuticals and agrochemicals, rendering compounds like Ethyl 3-bromopyridine-4-carboxylate essential starting materials in drug discovery and development pipelines.[2] This guide will elucidate the core properties, synthesis, and chemical behavior of this compound, providing a foundational understanding for its strategic application in research and development.
It is important to distinguish this compound from its pyridazine analogue, Ethyl 3-bromopyridazine-4-carboxylate. While structurally related, the presence of two adjacent nitrogen atoms in the pyridazine ring significantly alters the electronic properties and reactivity of the molecule. Information and commercial availability predominantly point towards the pyridine derivative discussed herein.
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of Ethyl 3-bromopyridine-4-carboxylate are summarized below. The compound is typically a colorless to pale yellow liquid or solid and is soluble in common organic solvents like ethanol and dichloromethane, with lower solubility in water.[1]
| Property | Value | Source(s) |
| CAS Number | 13959-01-8 | [1][3][4] |
| Molecular Formula | C₈H₈BrNO₂ | [1][3] |
| Molecular Weight | 230.06 g/mol | [1] |
| IUPAC Name | ethyl 3-bromopyridine-4-carboxylate | [5] |
| Synonyms | Ethyl 3-bromoisonicotinate, 3-Bromo-4-pyridinecarboxylic acid ethyl ester | [1][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)Br | [5] |
| InChI Key | DGNSMUDZXGHKHC-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Considerations
The synthesis of Ethyl 3-bromopyridine-4-carboxylate typically involves a multi-step process that leverages established heterocyclic chemistry principles. A common and logical pathway begins with the bromination of the pyridine core, followed by esterification of a carboxylic acid group.
General Synthetic Pathway
A prevalent synthetic strategy involves the initial bromination of a suitable pyridine precursor. For instance, direct bromination of pyridine itself under harsh conditions (e.g., high temperature in the presence of sulfuric acid) can introduce a bromine atom, though regioselectivity can be a challenge.[6] A more controlled approach often starts with a pre-functionalized pyridine, such as 3-bromoisonicotinic acid, which can then be esterified.
The esterification step is typically an acid-catalyzed reaction with ethanol. This classic Fischer esterification provides the target molecule in good yields. The choice of an acid catalyst (e.g., H₂SO₄) is crucial as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
Caption: General synthetic workflow for Ethyl 3-bromopyridine-4-carboxylate.
Chemical Reactivity and Key Transformations
The synthetic utility of Ethyl 3-bromopyridine-4-carboxylate stems from its two primary reactive sites. The carbon-bromine bond is highly susceptible to participation in cross-coupling reactions, while the ester group can undergo nucleophilic acyl substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position is an excellent leaving group, making the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
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Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C3 position.[5][7] This is arguably one of the most important applications of this building block.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with primary or secondary amines, providing access to a diverse array of 3-aminopyridine derivatives.[5]
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, is used to install alkynyl functionalities.
Nucleophilic Substitution
The bromine atom can also be displaced by strong nucleophiles, such as amines or alcohols, via nucleophilic aromatic substitution (SNAAr) reactions, although this often requires forcing conditions or activation of the pyridine ring.[5]
Caption: Key reactivity pathways for Ethyl 3-bromopyridine-4-carboxylate.
Applications in Drug Discovery
Heterocyclic compounds are a cornerstone of medicinal chemistry.[7] Ethyl 3-bromopyridine-4-carboxylate serves as a critical starting material for synthesizing biologically active compounds.[5] Its ability to participate in predictable and high-yielding cross-coupling reactions allows for the systematic exploration of chemical space around the pyridine core. This is a common strategy in structure-activity relationship (SAR) studies during lead optimization. For example, pyrazine carboxamides, which share structural similarities, have been synthesized and evaluated for antibacterial activities against drug-resistant bacteria.[7] The synthetic strategies employed, such as Suzuki coupling, are directly applicable to Ethyl 3-bromopyridine-4-carboxylate.[7]
Experimental Protocol: Suzuki Cross-Coupling
This protocol provides a representative example of a Suzuki cross-coupling reaction using Ethyl 3-bromopyridine-4-carboxylate.
Objective: To synthesize Ethyl 3-phenylpyridine-4-carboxylate.
Materials:
-
Ethyl 3-bromopyridine-4-carboxylate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-bromopyridine-4-carboxylate, phenylboronic acid, and potassium carbonate.
-
Rationale: The use of a Schlenk flask and an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Rationale: The solvent mixture is chosen to dissolve both the organic starting materials and the inorganic base. Degassing (e.g., by sparging with argon) removes dissolved oxygen which can degrade the catalyst.
-
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Ethyl 3-phenylpyridine-4-carboxylate.[7]
-
Rationale: Column chromatography is a standard method for purifying organic compounds based on their polarity, ensuring a high-purity final product.[7]
-
Safety and Handling
Proper handling of Ethyl 3-bromopyridine-4-carboxylate is essential in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[8][9]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Recommended Precautions
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Wash hands and any exposed skin thoroughly after handling.[10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.[8]
Spectroscopic Data Interpretation
Characterization of Ethyl 3-bromopyridine-4-carboxylate and its products is typically performed using standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring. Due to the substitution pattern, these protons would appear as distinct multiplets or doublets, typically in the downfield region (δ 7.0-9.0 ppm). The ethyl group would present as a quartet for the -CH₂- protons and a triplet for the -CH₃ protons, with coupling between them.[11]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 8 carbon atoms. The carbonyl carbon of the ester would be highly deshielded (δ > 160 ppm). The aromatic carbons would appear in the δ 120-150 ppm range, with the carbon attached to the bromine atom showing a characteristic shift.[12]
-
IR Spectroscopy: The infrared spectrum would be dominated by a strong carbonyl (C=O) stretch from the ester group, typically around 1710-1730 cm⁻¹.[11]
Conclusion
Ethyl 3-bromopyridine-4-carboxylate is a high-value chemical intermediate with significant applications in pharmaceutical and materials science research. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling, provides a reliable and versatile platform for the synthesis of complex molecular targets. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is crucial for any scientist looking to leverage its full potential in their research endeavors. Continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new biologically active compounds.
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- ResearchGate. (2025). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. ResearchGate.
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